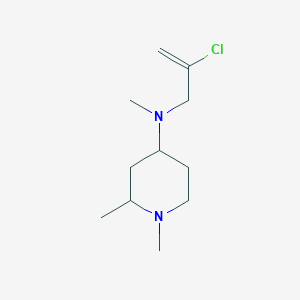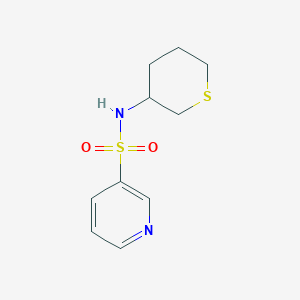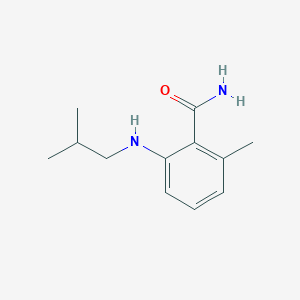
N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is known to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
作用机制
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood, but it is known to interact with dopamine receptors in the brain. N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to act as a partial agonist of dopamine D2 receptors and a full agonist of dopamine D3 receptors.
Biochemical and physiological effects:
N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin.
实验室实验的优点和局限性
One advantage of using N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its ability to selectively target dopamine receptors. This allows researchers to study the specific effects of dopamine receptor activation without interference from other neurotransmitters. However, one limitation of using N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research involving N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of interest is the development of N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide-based drugs for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by a loss of dopamine-producing neurons in the brain. Another area of interest is the study of N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the development of more soluble forms of N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide could expand its potential use in lab experiments.
合成方法
The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with 2-aminobenzamide in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reduced with sodium borohydride to yield N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide.
科学研究应用
N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been used to study the role of dopamine receptors in the brain. In drug discovery, N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been used as a lead compound for the development of new drugs.
属性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-8-13(19-16-10)15-14(18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCXNSMZDMQFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

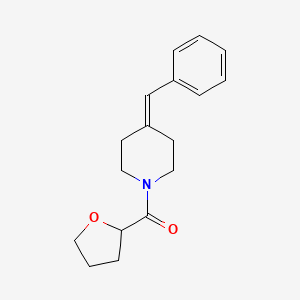

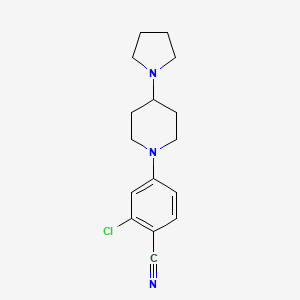


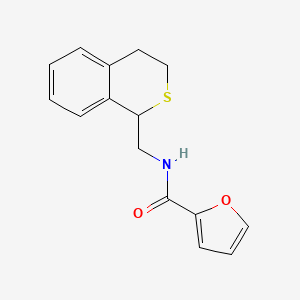

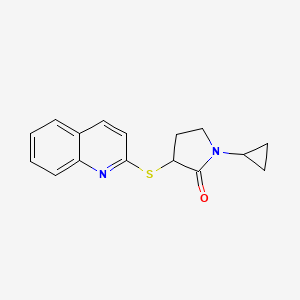

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
